Maltol-d3

Analytical Chemistry Mass Spectrometry Isotope Dilution

Maltol-d3 (CAS 132331-92-1) is a stable, deuterium-labeled isotopologue of the naturally occurring flavor compound maltol. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, resulting in a molecular formula of C₆H₃D₃O₃ and a molecular weight of 129.13 g/mol.

Molecular Formula C6H6O3
Molecular Weight 129.13 g/mol
Cat. No. B12379814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltol-d3
Molecular FormulaC6H6O3
Molecular Weight129.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)O
InChIInChI=1S/C6H6O3/c1-4-6(8)5(7)2-3-9-4/h2-3,8H,1H3/i1D3
InChIKeyXPCTZQVDEJYUGT-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltol-d3: A Deuterated Internal Standard for Precise Quantification of Maltol


Maltol-d3 (CAS 132331-92-1) is a stable, deuterium-labeled isotopologue of the naturally occurring flavor compound maltol. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, resulting in a molecular formula of C₆H₃D₃O₃ and a molecular weight of 129.13 g/mol [1]. Its primary function is to serve as an internal standard in analytical chemistry, specifically within mass spectrometry and NMR applications, to enable the precise quantification of unlabeled maltol in complex matrices . The compound is typically supplied as a solid with a certified purity of ≥98% .

The Analytical Imperative: Why Unlabeled Maltol or Other Analogs Cannot Substitute for Maltol-d3


In quantitative mass spectrometry, the use of a structural analog or unlabeled compound as an internal standard introduces significant analytical error. Such compounds do not co-elute identically with the target analyte and can exhibit different ionization efficiencies and extraction recoveries, failing to correct for matrix effects and sample preparation variability [1]. While other deuterated analogs like Ethyl Maltol-D5 exist, they are intended for a different analyte (Ethyl Maltol). Using them to quantify Maltol introduces a chemical dissimilarity that compromises the foundational assumption of identical behavior between the standard and the analyte, thereby invalidating the accuracy of the assay [2]. Maltol-d3, with its identical structure to maltol and a distinct +3 Da mass shift, is uniquely positioned to fulfill this role.

Quantitative Evidence for Maltol-d3 Differentiation from Analogs and Alternatives


Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Signal Resolution from Unlabeled Maltol

Maltol-d3 provides a definitive mass spectrometric signature that distinguishes it from its non-deuterated counterpart, maltol. The substitution of three hydrogen atoms with deuterium results in a mass increase of +3 Daltons (Da) compared to unlabeled maltol [1]. This mass shift ensures that the signals for the analyte (maltol) and the internal standard (Maltol-d3) can be detected in separate, non-overlapping channels in a mass spectrometer, eliminating signal crosstalk that would otherwise compromise quantification accuracy.

Analytical Chemistry Mass Spectrometry Isotope Dilution

Isotopic Purity as a Procurement Specification: Maltol-d3 ≥98% Purity Minimizes Analytical Interference

The utility of an internal standard is directly tied to its isotopic and chemical purity. Maltol-d3 is specified with a purity of ≥98%, a critical parameter that ensures the internal standard signal is predominantly from the labeled compound, minimizing interference from any residual unlabeled maltol . In contrast, a lower-purity deuterated standard, or an unlabeled analog used as a pseudo-internal standard, would introduce a higher degree of analytical error and variability.

Quality Control Procurement Analytical Chemistry

Physicochemical Property Parity with Maltol Ensures Representative Behavior During Sample Preparation

For an internal standard to accurately correct for losses during sample extraction and preparation, it must exhibit nearly identical physicochemical properties to the target analyte. Computed properties for Maltol-d3 show a LogP of 0.4, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3, which are identical to those of unlabeled maltol [1]. This is a significant advantage over non-isotopic structural analogs (e.g., Ethyl Maltol-D5), which, due to their different chemical structure, would possess different properties (LogP, etc.) and thus exhibit different extraction and chromatographic behavior, leading to inaccurate quantification.

Sample Preparation Extraction Recovery Bioanalysis

Calibrated Storage and Handling Protocols for Maximizing Long-Term Stability and Recovery

Proper storage is critical for maintaining the integrity of analytical standards. Vendor recommendations for Maltol-d3 specify storage as a powder at -20°C for up to 3 years to ensure stability . In contrast, unlabeled maltol may have less stringent storage requirements as an analytical standard, reflecting its different intended use. This explicit guidance provides a clear procurement and handling advantage, ensuring that the product's performance is maintained over its shelf life, which is a key differentiator from a generic, non-validated storage approach.

Stability Storage Laboratory Management

Primary Application Scenarios for Maltol-d3 in Analytical and Research Laboratories


Stable Isotope Dilution Assay (SIDA) for Quantifying Maltol in Food and Beverage Matrices

This is the primary application scenario. Maltol-d3 is used as the internal standard in LC-MS/MS or GC-MS methods to achieve highly accurate and precise quantification of maltol in complex food and beverage samples [1]. The +3 Da mass shift allows for clear differentiation from the native analyte, while the identical physicochemical properties ensure that it corrects for matrix effects and extraction losses, enabling compliance with stringent regulatory requirements for food additive labeling and quality control [2].

Pharmacokinetic and Metabolic Tracing Studies of Maltol-Containing Compounds

In drug development and metabolism research, Maltol-d3 serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of maltol-based pharmaceuticals or nutraceuticals . By spiking a known amount of Maltol-d3 into biological samples (e.g., plasma, urine), researchers can accurately quantify the concentration of the unlabeled maltol, distinguishing it from endogenous background levels and providing precise pharmacokinetic parameters .

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Beyond mass spectrometry, Maltol-d3 can be employed as a universal internal standard in qNMR experiments . Its deuterium labeling provides a distinct, non-overlapping signal in the ²H NMR spectrum, allowing for the direct and absolute quantification of other non-deuterated compounds in a mixture without the need for calibration curves. This application is particularly valuable for purity assessment of newly synthesized maltol derivatives or for quantifying maltol in reference materials.

Method Development and Validation for High-Throughput Screening Assays

Analytical laboratories developing new LC-MS/MS methods for maltol or related flavor compounds can use Maltol-d3 as a critical tool for method validation. It allows for the accurate assessment of key validation parameters such as precision, accuracy, recovery, and matrix effects [3]. Its availability with a defined purity (≥98%) and well-characterized properties makes it a reliable component for building robust, reproducible, and regulatory-compliant analytical workflows.

Technical Documentation Hub

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